3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione
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Overview
Description
3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione typically involves the reaction of quinoxaline derivatives with various reagents. One common method involves the reaction of 3-benzoylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione with 3,4-dihydro-2H-pyran . This reaction can proceed via two concurrent pathways, leading to the formation of the desired product.
Industrial Production Methods
Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has emerged as a sustainable protocol for the synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.
Substitution: Aromatic nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the quinoxaline ring .
Scientific Research Applications
3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the A2B receptor, which is associated with anticancer activity . The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
EAPB0203: A quinoxaline derivative with higher in vitro potency than imiquimod.
Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): These compounds have shown promising anticancer activities.
Uniqueness
3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione is unique due to its specific structure, which allows it to interact with a variety of molecular targets
Properties
CAS No. |
389574-64-5 |
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Molecular Formula |
C24H13N3O6 |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
3-(4-nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione |
InChI |
InChI=1S/C24H13N3O6/c28-21(14-10-12-16(13-11-14)27(32)33)19-20-23(30)25(15-6-2-1-3-7-15)17-8-4-5-9-18(17)26(20)24(31)22(19)29/h1-13H |
InChI Key |
RSMFINDFJDCFCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N4C(=C(C(=O)C4=O)C(=O)C5=CC=C(C=C5)[N+](=O)[O-])C2=O |
Origin of Product |
United States |
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